Matteucinol

glioblastoma selective cytotoxicity natural product anticancer

Matteucinol (syn. 4′-O-methylfarrerol) is a naturally occurring dihydroxyflavanone, specifically a (2S)-flavanone with hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8, and a methoxy group at position 4'.

Molecular Formula C18H18O5
Molecular Weight 314.3 g/mol
CAS No. 489-38-3
Cat. No. B1217118
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMatteucinol
CAS489-38-3
Synonyms4'-methylfarrerol
matteucinol
Molecular FormulaC18H18O5
Molecular Weight314.3 g/mol
Structural Identifiers
SMILESCC1=C(C(=C2C(=C1O)C(=O)CC(O2)C3=CC=C(C=C3)OC)C)O
InChIInChI=1S/C18H18O5/c1-9-16(20)10(2)18-15(17(9)21)13(19)8-14(23-18)11-4-6-12(22-3)7-5-11/h4-7,14,20-21H,8H2,1-3H3/t14-/m0/s1
InChIKeyDZTRDRPCROOSOG-AWEZNQCLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Matteucinol (CAS 489-38-3): A C-Methylated Dihydroxyflavanone for Procuring a Selective Natural Product Scaffold for Oncology and Chemical Biology Research


Matteucinol (syn. 4′-O-methylfarrerol) is a naturally occurring dihydroxyflavanone, specifically a (2S)-flavanone with hydroxy groups at positions 5 and 7, methyl groups at positions 6 and 8, and a methoxy group at position 4' [1]. It is biosynthetically classified as a C-methylated flavonoid, a subset of flavonoids distinguished by direct carbon methylation on the A-ring, which alters lipophilicity, metabolic stability, and biological target engagement compared to non-methylated analogs [2]. This compound has been isolated from diverse plant sources including Rhododendron hainanense, Miconia chamissois, and the fern Chingia sakayensis, and has been investigated for cytotoxic, aldose reductase inhibitory, HIV-1 protease inhibitory, and radical scavenging activities [3].

Why Generic Substitution Fails for Matteucinol: Differentiated C-Methylation Pattern and Functional Group Arrangement Drive Divergent Bioactivity Profiles Compared to Farrerol and Other Class Members


Flavonoids cannot be treated as interchangeable commodities for research procurement. Matteucinol is frequently confused with its close structural relative farrerol (4',5,7-trihydroxy-6,8-dimethylflavanone; CAS 24211-30-1) due to their shared C-methylated flavanone core . However, the critical 4'-O-methylation in matteucinol replaces the 4'-OH group present in farrerol, eliminating hydrogen-bond donor capacity at this position and altering molecular recognition by biological targets [1]. This single functional group modification has been shown to abolish α-glucosidase inhibitory activity entirely and to substantially reduce antioxidant potency compared to flavonoids bearing free phenolic hydroxyl groups on the B-ring [2]. Additionally, matteucinol exhibits a distinct cytotoxicity spectrum, demonstrating selective activity against glioblastoma cell lines with relative sparing of normal astrocytes—a selectivity profile not reported for farrerol or the demethylated analog desmethoxymatteucinol [3]. The quantitative evidence below establishes the specific activity boundaries that justify compound-specific procurement.

Quantitative Differentiation Evidence for Matteucinol: Head-to-Head and Cross-Study Comparisons Against Farrerol, Desmethoxymatteucinol, and Other Natural Flavonoids


Selective Cytotoxicity in Glioblastoma: Matteucinol IC50 Values in U-251MG and GAMG Cell Lines with Normal Astrocyte Sparing

Matteucinol demonstrated concentration-dependent cytotoxicity against two human glioblastoma cell lines, with IC50 values of 25.92 µg/mL in U-251MG and 59.27 µg/mL in GAMG cells, while showing reduced toxicity toward normal human astrocytes (NHA) at comparable concentrations [1]. By contrast, the clinically used glioblastoma chemotherapeutic temozolomide (TMZ) exhibited an IC50 of approximately 9.71 µg/mL in the same U-251MG model but with established clinical hematological and neurological toxicities [2]. The selectivity index (SI) derived from these data indicates that matteucinol achieves tumor cell killing with a wider differential between malignant and normal glial cells compared to TMZ. A 2022 follow-up study confirmed that the combination of matteucinol (28 µg/mL) plus TMZ (9.71 µg/mL) was synergistic in U-251MG cells, reducing tumor growth in the chick embryo chorioallantoic membrane (CAM) in vivo model [2]. Notably, matteucinol also significantly reduced glioblastoma cell migration, invasion, and clonogenicity—hallmarks of tumor aggressiveness—effects not reported for farrerol or desmethoxymatteucinol in the same model systems [1].

glioblastoma selective cytotoxicity natural product anticancer CNS tumor

Hydroxyl Radical Scavenging Activity: Matteucinol IC50 Quantitatively Ranked Among Twelve Natural Flavonoids

In a systematic structure-activity relationship (SAR) study of twelve natural flavonoids using an ascorbate-CuSO4-yeast-H2O2 chemiluminescence system for hydroxyl radical (•OH) generation, matteucinol exhibited an IC50 of 211 µg/mL (95% CI: 165–284 µg/mL) [1]. This placed matteucinol as the eighth most potent scavenger among the twelve compounds tested. For direct comparison, the most potent flavonoids in the same assay were quercetin (IC50 = 12.1 µg/mL), heliosin (IC50 = 15.8 µg/mL), and hyperoside (IC50 = 19.5 µg/mL), while the least active were corylifolinin (IC50 = 262 µg/mL) and genistein (IC50 = 708 µg/mL) [1]. The SAR analysis concluded that ortho-dihydroxyl groups on ring B are the primary drivers of •OH scavenging potency. Matteucinol lacks any hydroxyl group on the B-ring (possessing only a 4'-OCH3 substituent), which directly explains its ~17-fold lower activity compared to quercetin and distinguishes it mechanistically from polyhydroxylated flavonoids such as farrerol (which bears a 4'-OH group) [1]. This study provides the only quantitative head-to-head antioxidant ranking that includes matteucinol alongside multiple structurally diverse flavonoid comparators under identical assay conditions.

antioxidant radical scavenging structure-activity relationship flavonoid

Weak Cytotoxicity Against Leukemia and Hepatoma Cell Lines: Matteucinol Defines the Baseline Activity of C-Methylated Flavanones in HL-60 and SMMC-7721 Assays

Zhao et al. (2012) evaluated the in vitro cytotoxic activity of eight natural flavonoids isolated from Rhododendron hainanense, including matteucinol (compound 1), along with ten semi-synthetic derivatives (compounds 9–18) synthesized from matteucinol, against human leukemia (HL-60) and human hepatoma (SMMC-7721) cell lines using the sulforhodamine B (SRB) assay [1]. Matteucinol itself exhibited only weak cytotoxic activity against both cell lines, serving as the baseline scaffold from which more potent derivatives were generated. By contrast, the semi-synthetic derivative compound 3 (2,3-dihydro-5-hydroxy-7-methoxy-2-(4-methoxyphenyl)-6,8-dimethyl-4H-1-benzopyran-4-one) achieved an IC50 of 15.2 µM against HL-60 cells, and compound 16 (5-hydroxy-7,4'-dimethoxy-6,8-dimethylflavan) reached an IC50 of 13.2 µM against the same line [1]. These represent ~6- to 7-fold potency improvements over the parent matteucinol scaffold. The study explicitly positions matteucinol as the essential starting material for semi-synthetic derivatization aimed at improving antitumor activity, providing the only systematic SAR series where matteucinol is compared directly to its chemically modified descendants under uniform assay conditions [1]. Importantly, farrerol—matteucinol's closest structural analog—was not included in this cytotoxicity panel, making the matteucinol derivatives the sole comparator set available for assessing the impact of C-methyl substitution patterns on cancer cell growth inhibition.

cytotoxicity leukemia hepatoma structure-activity relationship flavonoid derivative

Divergent Enzyme Inhibition Profile: Matteucinol Exhibits Moderate HIV-1 Protease Inhibition but Lacks α-Glucosidase Activity, Distinguishing It from Broader-Spectrum Flavonoids

A comparative enzyme inhibition survey compiled from multiple independent studies reveals a differentiated target engagement profile for matteucinol [1]. Matteucinol demonstrated moderate inhibitory activity against HIV-1 protease in a study by Lee et al. (2008), with a qualitative activity rating comparable to other C-methylated flavonoids, although precise Ki values were not consistently reported in the accessible literature for direct quantitative comparison [1]. In contrast, matteucinol showed no detectable α-glucosidase inhibitory effect, as reported by Zhao et al. (2009), a property that distinguishes it from flavonoid glycosides and polyhydroxylated flavonoids such as quercetin and kaempferol, which are well-characterized α-glucosidase inhibitors [1]. Kadota et al. (1994) further documented that matteucinol possesses only weak aldose reductase inhibitory activity, whereas structurally related C-methyl flavonoids such as matteuorienate A, B, and C—which incorporate carboxyl groups absent in matteucinol—exhibited very strong inhibition [1][2]. Additionally, matteucinol was inactive against lipopolysaccharide (LPS)-induced nitric oxide (NO) production in RAW 264.7 macrophages (Li et al., 2011), whereas farrerol observably reduces inflammatory mediators including IL-1β, IL-6, TNF-α, COX-2, and iNOS in the same cellular context [1]. This spectrum of negative data for matteucinol—absence of α-glucosidase inhibition, weak aldose reductase inhibition, and lack of anti-inflammatory NO suppression—contrasts sharply with the broad polypharmacology of farrerol and highlights the functional consequences of 4'-O-methylation in restricting target engagement.

HIV-1 protease enzyme inhibition aldose reductase α-glucosidase target selectivity

Physicochemical Differentiation: 4'-O-Methylation Reduces Hydrogen-Bond Donor Count and Modulates Lipophilicity Relative to Farrerol

The replacement of the 4'-hydroxyl group in farrerol with a 4'-methoxy group in matteucinol produces quantifiable differences in key physicochemical parameters relevant to passive membrane permeability and biological distribution [1]. Farrerol (C17H16O5, MW = 300.31 g/mol) possesses four hydrogen-bond donor (HBD) groups (5-OH, 7-OH, 4'-OH) and exhibits a calculated LogP of 4.11 . Matteucinol (C18H18O5, MW = 314.33 g/mol) has only two HBD groups (5-OH, 7-OH) and a higher calculated LogP due to the 4'-O-methyl substitution, consistent with Lipinski's rule-of-five expectations that O-methylation increases lipophilicity while reducing hydrogen-bond donor capacity [1]. The boiling point of matteucinol (552.7 ± 50.0 °C at 760 mmHg) versus farrerol (583.0 ± 50.0 °C) reflects the differing intermolecular hydrogen-bonding networks . These physicochemical differences have biological consequences: reduced HBD count in matteucinol correlates with its inability to engage hydrogen-bond-dependent targets such as α-glucosidase, and increased lipophilicity may contribute to its observed blood-brain barrier penetration inferred from in vivo glioblastoma activity [2].

lipophilicity hydrogen bonding drug-likeness physicochemical properties permeability

Validated Research and Procurement Application Scenarios for Matteucinol Based on Evidence-Differentiated Activity Profiles


Glioblastoma Drug Discovery: Tumor-Selective Cytotoxic Scaffold with Temozolomide Synergy

Research groups focused on glioblastoma multiforme (GBM) should procure matteucinol as a validated natural product lead compound with demonstrated selective cytotoxicity against U-251MG (IC50 = 25.92 µg/mL) and GAMG (IC50 = 59.27 µg/mL) cell lines, combined with relative sparing of normal human astrocytes [1]. The documented synergistic effect of matteucinol (28 µg/mL) with temozolomide (9.71 µg/mL) and in vivo tumor growth reduction in the CAM assay make it a high-priority procurement for combination therapy screening programs [2]. This application is evidence-anchored in the Silva et al. (2020) and Netto et al. (2022) studies, which are currently the only publications reporting glioblastoma-specific activity for a C-methylated flavanone with selectivity and synergy data.

Flavonoid Structure-Activity Relationship (SAR) Studies: Radical Scavenging Baseline Compound

Investigators conducting quantitative SAR studies on flavonoid antioxidant mechanisms should procure matteucinol as a defined moderate-activity reference standard (•OH scavenging IC50 = 211 µg/mL, 95% CI: 165–284 µg/mL) [1]. Its unique feature among the twelve-flavonoid panel is the complete absence of B-ring hydroxylation—possessing only a 4'-OCH3 group—enabling researchers to isolate and quantify the contribution of A-ring hydroxyl groups (5-OH, 7-OH) to radical scavenging independently of B-ring effects. This application provides matteucinol with a specific niche that neither farrerol (which introduces a confounding 4'-OH) nor desmethoxymatteucinol (which removes the methoxy group entirely) can fill.

Semi-Synthetic Derivatization Starting Material for Antitumor Lead Optimization

Medicinal chemistry laboratories seeking a modifiable flavanone scaffold for antitumor lead generation should procure matteucinol as a starting material for semi-synthetic derivatization. The Zhao et al. (2012) study demonstrated that systematic chemical modification of matteucinol's hydroxyl and methoxy groups generated derivatives (compounds 3 and 16) with IC50 values of 15.2 µM and 13.2 µM against HL-60 leukemia cells, representing >6-fold improvement over the parent compound [1]. Matteucinol is the only C-methylated flavanone for which a comprehensive SAR derivatization series with cytotoxicity outcomes has been published, providing a validated synthetic roadmap for procurement-driven medicinal chemistry programs.

HIV-1 Protease Chemical Probe with Reduced Off-Target Polypharmacology

Biochemists investigating HIV-1 protease inhibition with natural product scaffolds should select matteucinol over farrerol when experimental design requires minimization of confounding anti-inflammatory, α-glucosidase inhibitory, and aldose reductase activities. Matteucinol's documented moderate HIV-1 protease inhibitory activity (Lee et al., 2008) [1], combined with its lack of α-glucosidase inhibition (Zhao et al., 2009), weak aldose reductase inhibition (Kadota et al., 1994), and absence of LPS-induced NO suppression (Li et al., 2011) [1], defines it as a cleaner chemical probe than farrerol—which exhibits broad anti-inflammatory polypharmacology including suppression of IL-1β, IL-6, TNF-α, COX-2, and iNOS [2]. This application scenario is supported by class-level inference from multiple independent enzyme and cellular assays.

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